Home > Products > Screening Compounds P37440 > [47-LYSINE]HIRUDIN (HV2), LEECH
[47-LYSINE]HIRUDIN (HV2), LEECH - 120300-65-4

[47-LYSINE]HIRUDIN (HV2), LEECH

Catalog Number: EVT-1511212
CAS Number: 120300-65-4
Molecular Formula: NULL
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods
The synthesis of [47-Lysine]Hirudin involves recombinant DNA technology. The gene encoding this variant is synthesized using codon optimization for expression in Pichia pastoris, a methanol yeast. The process typically includes:

  1. Gene Construction: The hv2-47k gene is constructed by recursive polymerase chain reaction (PCR) and insertion into a suitable expression vector (e.g., pPIC9).
  2. Transformation: The recombinant plasmid is transformed into Pichia pastoris for expression.
  3. Fermentation: Cultivation under controlled conditions leads to the secretion of hirudin into the culture medium.

Technical details indicate that after induction with methanol, yields can reach over 30,000 Antithrombin Units per milliliter in the supernatant after 50 hours of fermentation .

Molecular Structure Analysis

Structure
The molecular structure of [47-Lysine]Hirudin features a compact N-terminal domain that folds into a globular shape, while the C-terminal extends in an elongated conformation. The protein contains three disulfide bonds that stabilize its structure, which is crucial for its function as a thrombin inhibitor.

Data

  • Molecular Weight: Approximately 7,000 Da.
  • Amino Acid Composition: Composed primarily of hydrophobic residues at the N-terminus and charged residues at the C-terminus.

Nuclear magnetic resonance (NMR) studies have provided insights into the conformational dynamics and stability of both wild-type hirudin and its variants, including the [47-Lysine] mutation .

Chemical Reactions Analysis

Reactions
The primary chemical reaction involving [47-Lysine]Hirudin is its interaction with thrombin, where it binds to the active site and inhibits enzymatic activity. This binding prevents thrombin from converting fibrinogen to fibrin, thereby exerting its anticoagulant effect.

Technical Details

  • Binding Affinity: Studies have shown that modifications at position 47 can significantly alter binding affinity and inhibitory potency against thrombin.
  • Mechanism of Inhibition: The structural integrity provided by disulfide bonds is essential for maintaining the correct orientation for effective binding to thrombin's active site.
Mechanism of Action

The mechanism by which [47-Lysine]Hirudin inhibits thrombin involves several key steps:

  1. Binding: The peptide binds to thrombin through specific interactions mediated by its amino acid residues.
  2. Active Site Blockage: The presence of lysine at position 47 may enhance electrostatic interactions with thrombin, improving inhibitory efficacy.
  3. Inhibition of Fibrin Formation: By blocking fibrinogen recognition sites on thrombin, hirudin effectively halts the coagulation cascade.

Studies have demonstrated that this mechanism is highly effective, making hirudin one of the most potent natural anticoagulants available .

Physical and Chemical Properties Analysis

Physical Properties

  • Stability: Hirudin exhibits stability across a wide range of pH levels (1.4 to 12.9) and temperatures (up to 95 °C).
  • Solubility: It is soluble in aqueous solutions, which facilitates its use in therapeutic applications.

Chemical Properties

  • Disulfide Bonds: The presence of three disulfide bonds contributes to its structural stability and biological activity.
  • Molecular Interactions: The interaction with thrombin involves hydrogen bonds and electrostatic interactions that are critical for its anticoagulant action.

Relevant studies have indicated that modifications to hirudin's structure can significantly impact these properties, influencing both stability and activity .

Applications

[47-Lysine]Hirudin has several important scientific uses:

  1. Anticoagulant Therapy: It is utilized in clinical settings for patients requiring anticoagulation therapy during surgeries or those with thrombotic disorders.
  2. Research Tool: Its ability to inhibit thrombin makes it a valuable tool in research related to blood coagulation and cardiovascular diseases.
  3. Pharmaceutical Development: Ongoing research aims to develop synthetic variants with enhanced properties for therapeutic use.
Taxonomic Classification and Biosynthetic Origins of Hirudin in Medicinal Leeches

Phylogenetic Distribution of Hirudo Species Producing Hirudin Variants

Hirudin, specifically the [47-Lysine]Hirudin (HV2) isoform, is primarily biosynthesized by species within the genus Hirudo (family Hirudinidae). The European medicinal leech, Hirudo medicinalis, represents the most extensively studied source, but phylogenetic analyses confirm that closely related species—H. verbana (Eastern European medicinal leech), H. orientalis (Asian medicinal leech), and H. troctina (North African medicinal leech)—also produce distinct hirudin variants [7] [9]. These species share a common evolutionary lineage within the Arhynchobdellida order, characterized by their hematophagous feeding strategy and specialized salivary secretions [6] [9]. Notably, the North American medicinal leech Macrobdella decora (family Macrobdellidae) produces functionally homologous anticoagulants (decorsins), but genomic analyses confirm these belong to the hirudin superfamily despite taxonomic divergence [10].

Molecular phylogenies based on mitochondrial cytochrome c oxidase subunit I (COI) sequences corroborate that hirudin production is a synapomorphy of the Hirudo clade, with gene duplication events leading to variant diversification (e.g., HV1, HV2, HV3) [6]. Intriguingly, non-blood-feeding leeches within Erpobdellidae lack hirudin genes entirely, indicating that hirudin biosynthesis evolved specifically in association with hematophagy [9].

Table 1: Hirudin-Producing Leeches and Their Variants

SpeciesCommon NamePrimary Hirudin VariantsGeographic Distribution
Hirudo medicinalisEuropean medicinal leechHV1, HV2, HV3Western Palearctic (Europe)
Hirudo verbanaEastern European medicinal leechHV2-likeEastern Europe, Western Asia
Hirudo orientalisAsian medicinal leechHV-likeTranscaucasus, Central Asia
Hirudo troctinaNorth African medicinal leechHLF (Hirudin-Like Factor)North Africa
Macrobdella decoraNorth American medicinal leechDecorsin (hirudin superfamily)Eastern North America

Salivary Gland-Specific Biosynthesis Pathways for Hirudin Isoforms

[47-Lysine]Hirudin (HV2) is synthesized exclusively within the unicellular salivary gland cells of medicinal leeches. These cells are densely packed in the anterior third of the leech body, interspersed between muscle fibers connecting the jaws to the body wall [5]. Each cell extends a duct terminating at the jaw teeth, enabling direct secretion into the host wound during feeding. Transcriptomic analyses of H. medicinalis, H. orientalis, and H. verbana confirm that hirudin mRNA expression is highly enriched in salivary tissue compared to muscle or neural tissues [5] [8].

The biosynthesis pathway involves:

  • Transcription & Translation: HV2 is translated as a preprohirudin polypeptide containing a 21-residue signal peptide, which directs translocation into the endoplasmic reticulum [1].
  • Post-Translational Modifications (PTMs):
  • Proteolytic Cleavage: Removal of the signal peptide and pro-fragment yields mature HV2 (65-66 amino acids).
  • Tyrosine Sulfation: A critical PTM at Tyr⁶³ enhances thrombin-binding affinity 10-fold. Natural HV2 from H. medicinalis exhibits this modification, whereas recombinant forms (e.g., desirudin) lack it, reducing potency [1] [4].
  • Disulfide Bond Formation: Three conserved disulfide bonds (Cys⁶-Cys¹⁴, Cys¹⁶-Cys²⁸, Cys³²-Cys³⁹) stabilize the N-terminal domain, enabling precise interaction with thrombin’s active site [1].
  • Storage and Secretion: Processed HV2 is stored in cytoplasmic granules. During feeding, regulated exocytosis releases HV2 alongside other anticoagulants (e.g., antistasin, hementin) into the incision wound [5].

Table 2: Key Biosynthetic Steps for [47-Lysine]Hirudin (HV2)

Biosynthetic StageKey EventsFunctional Significance
Preprohirudin SynthesisSignal peptide guides ER translocationEnsances correct cellular compartmentalization
Proteolytic ProcessingRemoval of signal peptide and pro-sequenceGenerates mature, active HV2 polypeptide
Tyrosine SulfationSulfate group added to Tyr⁶³ by tyrosylprotein sulfotransferaseBoosts thrombin affinity by occupying its fibrinogen-binding exosite
Disulfide Bond FormationOxidation of Cys residues forms 3 S-S bondsStabilizes globular structure for thrombin inhibition
Granular StoragePackaged into secretory granulesAllows rapid release during feeding

Genomic Organization and Splice Variants of Hirudin Genes in Hirudo medicinalis

The hirudin gene locus in H. medicinalis is characterized by tandem duplication events, resulting in a cluster of closely related genes encoding HV1, HV2, and HV3 isoforms. The H. medicinalis draft genome (187.5 Mbp, ~85% coverage) reveals that hirudin genes reside on multiple scaffolds, with HV2 specifically located within a 15-kb region containing exonic sequences highly conserved across isoforms [2] [5]. Each gene spans ~1.2 kb and comprises two exons interrupted by a single intron:

  • Exon 1: Encodes the signal peptide and N-terminal region (including the thrombin-inhibiting "core" domain).
  • Exon 2: Encodes the C-terminal domain rich in acidic residues (critical for thrombin exosite binding) and the sulfated tyrosine residue [10].

Notably, the intron positions and phases (Phase 1) are conserved between H. medicinalis hirudins and Macrobdella decora decorsins, confirming their orthology and a single evolutionary origin for thrombin inhibitors in jawed leeches [10]. RNA-seq analyses identify alternative splicing variants in salivary glands:

  • Canonical HV2: Full-length transcript (66 residues) with Lys⁴⁷.
  • Truncated Isoforms: Lacking exon 2 sequences, yielding non-functional peptides.
  • Cryptic Splice Variants: Retaining partial intronic sequences, altering C-terminal charge [5] [8].

Comparative genomics indicates that hirudin genes evolve under positive selection, particularly at residues contacting thrombin (e.g., positions 2, 33, 47), explaining functional divergence between HV1, HV2, and HV3. Non-synonymous/synonymous substitution ratios (dN/dS >1) suggest adaptive evolution driven by host thrombin diversity [5].

Table 3: Genomic Features of Hirudin HV2 in Medicinal Leeches

Genomic FeatureHirudo medicinalis (HV2)Macrobdella decora (Decorsin)Functional Implication
Gene Structure2 exons, 1 intron (Phase 1)2 exons, 1 intron (Phase 1)Conserved ancestral architecture
Intron PositionSplits codons for residues 30-31Splits codons for residues 28-29Maintains reading frame integrity
Promoter ElementsSalivary gland-specific enhancersNot characterizedTissue-specific expression
Splice Variants3+ variants per gene2+ variantsFunctional diversification
dN/dS Ratio>1 at thrombin-contact residues>1 at analogous sitesAdaptive evolution for thrombin specificity

Properties

CAS Number

120300-65-4

Product Name

[47-LYSINE]HIRUDIN (HV2), LEECH

Molecular Formula

NULL

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.